![molecular formula C10H12ClN2OP B14803176 1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine CAS No. 7252-93-9](/img/structure/B14803176.png)
1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C₁₀H₁₂ClN₂OP It is characterized by the presence of a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms, and a phosphoryl group attached to a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine typically involves the reaction of 4-chlorophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Chlorophenylphosphoryl chloride} + \text{Diaziridine} \rightarrow \text{1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may produce various substituted diaziridines.
科学的研究の応用
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are essential in various biochemical processes. The diaziridine ring may also interact with biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,1’-[(Phenyl)phosphoryl]diaziridine
- 1,1’-[(4-Methylphenyl)phosphoryl]diaziridine
- 1,1’-[(4-Bromophenyl)phosphoryl]diaziridine
Uniqueness
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
7252-93-9 |
|---|---|
分子式 |
C10H12ClN2OP |
分子量 |
242.64 g/mol |
IUPAC名 |
1-[aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12ClN2OP/c11-9-1-3-10(4-2-9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
InChIキー |
BXOYGCKVUUPNOD-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(C2=CC=C(C=C2)Cl)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


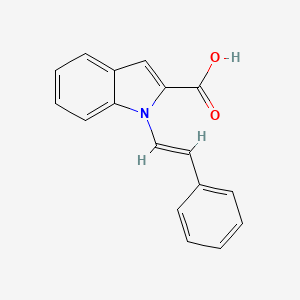
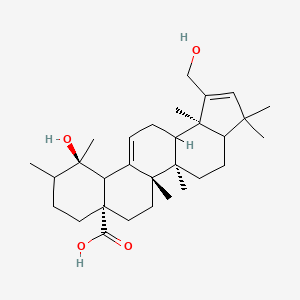
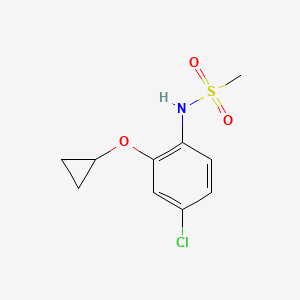
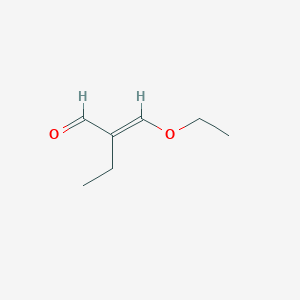
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
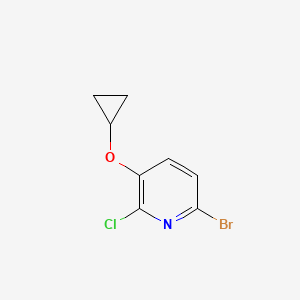
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
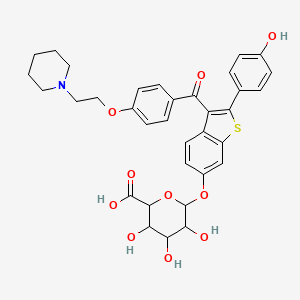
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
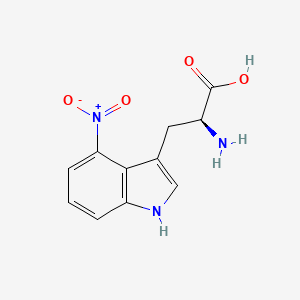
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)
![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
